molecular formula C14H10O6 B14440399 2H-1-Benzopyran-6-carboxylic acid, 3-glyoxyloyl-2-oxo-, ethyl ester CAS No. 73713-71-0

2H-1-Benzopyran-6-carboxylic acid, 3-glyoxyloyl-2-oxo-, ethyl ester

Cat. No.: B14440399
CAS No.: 73713-71-0
M. Wt: 274.22 g/mol
InChI Key: AAVDWGBZOIKECZ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1-Benzopyran-6-carboxylic acid, 3-glyoxyloyl-2-oxo-, ethyl ester can be achieved through several methods. One common approach involves the cyclization of diethyl ester to form ethyl coumarin-3-carboxylate, which is then further modified to obtain the desired compound . The reaction typically involves the use of hydrochloric acid in ethanol, followed by a palladium-catalyzed cross-coupling reaction .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2H-1-Benzopyran-6-carboxylic acid, 3-glyoxyloyl-2-oxo-, ethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. Reaction conditions typically involve controlled temperatures and specific solvents to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols.

Scientific Research Applications

2H-1-Benzopyran-6-carboxylic acid, 3-glyoxyloyl-2-oxo-, ethyl ester has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2H-1-Benzopyran-6-carboxylic acid, 3-glyoxyloyl-2-oxo-, ethyl ester involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through the modulation of enzyme activity, receptor binding, or other biochemical interactions. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H-1-Benzopyran-6-carboxylic acid, 3-glyoxyloyl-2-oxo-, ethyl ester is unique due to its specific functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations and its potential biological activities make it a valuable compound for research and industrial applications.

Properties

CAS No.

73713-71-0

Molecular Formula

C14H10O6

Molecular Weight

274.22 g/mol

IUPAC Name

ethyl 3-oxaldehydoyl-2-oxochromene-6-carboxylate

InChI

InChI=1S/C14H10O6/c1-2-19-13(17)8-3-4-12-9(5-8)6-10(11(16)7-15)14(18)20-12/h3-7H,2H2,1H3

InChI Key

AAVDWGBZOIKECZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)C=O

Origin of Product

United States

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